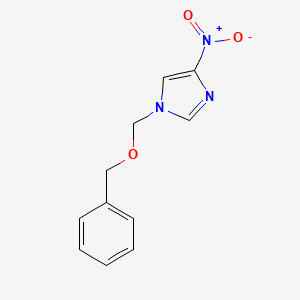
1,4-Dichloro-2-isocyanobenzène
Vue d'ensemble
Description
1,4-Dichloro-2-isocyanobenzene is a white crystalline compound that belongs to the class of isocyanobenzenes. It has the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
1,4-Dichloro-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known that isocyanobenzenes, a class to which this compound belongs, have been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It’s known that the chlorine substituents may direct the reaction pathway of the isocyano groups . This compound has been used in the synthesis of aza-3radialenes on the Ag(111) surface, where the steric hindrance of the chlorine substituents guides the selective and orientational assembling of the isocyanide precursors .
Biochemical Pathways
radialenes via a [1+1+1] cycloaddition reaction.
Pharmacokinetics
It’s known that 1,4-dichlorobenzene, a related compound, causes dna modifications and chromosomal damage in kidney cells in vitro and in vivo .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dichloro-2-isocyanobenzene. For instance, the chlorine substituents of isocyanides guide the selectivity of the reaction via a sterically hindered transition state . Furthermore, the compound has been used in experiments conducted under ultrahigh-vacuum conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-isocyanobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichlorobenzene with potassium cyanate in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1,4-dichloro-2-isocyanobenzene often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the chlorine atoms under basic conditions.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzene derivatives.
Cycloaddition Reactions: The major products are complex ring structures, such as azaradialenes.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-isocyanobenzene can be compared with other similar compounds, such as:
1,4-Dichlorobenzene: Lacks the isocyano group and has different chemical properties and applications.
2,4-Dichloro-1-isocyanobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
The uniqueness of 1,4-dichloro-2-isocyanobenzene lies in its combination of chlorine and isocyano groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1,4-dichloro-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTFRFDJAYBRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374200 | |
| Record name | 1,4-dichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245539-10-0 | |
| Record name | 1,4-dichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)




![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
